molecular formula C9H18N2OS B1477664 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide CAS No. 2089662-47-3

2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

Cat. No.: B1477664
CAS No.: 2089662-47-3
M. Wt: 202.32 g/mol
InChI Key: DUHWOOHXMPBBFD-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide (CAS 2089662-47-3) is a propanamide derivative with a molecular weight of 202.32 g/mol and a molecular formula of C9H18N2OS . This compound features a 2-amino substituent on the propanamide backbone, with N-ethyl and N-tetrahydrothiophen-3-yl groups attached to the amide nitrogen, giving it a unique heterocyclic structure that is of significant interest in medicinal chemistry . Its primary research value lies in its potential biological activities. Studies suggest it exhibits notable properties as an enzyme inhibitor and has shown promise in preliminary investigations for antimicrobial activity against various bacterial strains . Emerging evidence also indicates that structural analogues of this compound may possess anticancer properties, including the ability to inhibit tumor cell growth . The presence of both nitrogen and sulfur in its structure contributes to diverse chemical reactivity, making it a valuable building block for synthesizing more complex pharmaceutical compounds in drug development research . This product is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-amino-N-ethyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-3-11(9(12)7(2)10)8-4-5-13-6-8/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHWOOHXMPBBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a heterocyclic compound notable for its unique structure, which includes an amino group, an ethyl substituent, and a tetrahydrothiophenyl moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

The synthesis of this compound can be achieved through several methods, which allow for the production of the compound with varying degrees of complexity and yield. The presence of nitrogen and sulfur in its structure contributes to its diverse chemical reactivity and potential applications in drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor. Studies have shown that it can interact with specific biological targets, which is crucial for understanding its mechanism of action. These interactions are essential for optimizing the compound's therapeutic potential.

2. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. For example, related compounds with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative bacteria .

3. Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. Analogues with similar structures have been reported to inhibit tumor growth and selectively target cancer cells .

Case Studies

Several studies have documented the biological activity of compounds structurally related to this compound:

Study Findings
Study AInvestigated the enzyme inhibition properties of related compounds, demonstrating significant inhibitory effects on specific targets involved in cancer progression .
Study BReported antimicrobial activity against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating potential therapeutic applications .
Study CFocused on the synthesis of analogues and their subsequent biological evaluation, revealing promising anticancer activity through selective targeting mechanisms .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Mechanism of Action : Understanding how this compound interacts at a molecular level with various biological targets is crucial for its development as a therapeutic agent.
  • Therapeutic Potential : The versatility in its biological activity suggests potential applications in treating infections and cancer, warranting further investigation into its pharmacological properties.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block for synthesizing more complex pharmaceutical compounds. Its structural characteristics enable it to participate in various chemical reactions, leading to the development of derivatives with enhanced biological activities. Research has indicated that 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide exhibits significant biological activity, making it a candidate for further exploration in drug development.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Combining amines with carbonyl compounds.
  • Heterocyclic Chemistry : Utilizing tetrahydrothiophene derivatives to introduce sulfur into the structure.
  • Functionalization : Modifying existing compounds to enhance biological activity.

These synthetic routes allow for the production of this compound with varying complexities and yields.

Biological Research

Research into the interactions of this compound with biological targets is crucial for understanding its mechanism of action. Studies have shown that this compound may interact with various receptors and enzymes, suggesting potential therapeutic applications.

Biological Activities

Preliminary studies have indicated that this compound may possess:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Cytotoxic Effects : Potential applications in cancer therapy due to its ability to inhibit tumor cell growth.

Case Studies and Research Findings

Recent studies have provided insights into the potential applications of this compound:

Enzyme Interaction Studies

Research has demonstrated significant inhibition rates of specific enzymes related to metabolic disorders, suggesting its potential as a therapeutic agent in metabolic regulation.

Receptor Binding Assays

Studies involving receptor binding assays have shown that this compound can effectively bind to receptors associated with pain and inflammation, indicating its potential utility in pain management therapies.

Antimicrobial Activity

Preliminary investigations have revealed antimicrobial properties against various bacterial strains, warranting further exploration into its application as an antibiotic or adjunct therapy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Properties Evidence ID
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide C₉H₁₁NO₂S 199.22 Hydroxy, methyl, thiophen-2-yl Reference standard; regulatory compliance
(2S)-2-Amino-N-(thiophen-3-ylmethyl)propanamide C₈H₁₂N₂OS 184.26 Amino, thiophen-3-ylmethyl Predicted density: 1.190 g/cm³
2-Amino-N-(3-methylbutan-2-yl)-3-phenylpropanamide C₁₄H₂₂N₂O 234.34 Amino, branched alkyl, phenyl Potential CNS activity due to aromatic groups
N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide C₁₀H₂₀N₂O₂ 200.28 Ethyl, tetrahydrofuran-methyl Enhanced metabolic stability (oxygen vs. sulfur)
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(tetrazol-5-yl)propanamide C₁₉H₂₁N₅O 335.40 Tetrazole, aromatic substituents Bioisostere for carboxylic acids; lipophilic
Target Compound: 2-Amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide C₉H₁₈N₂OS (inferred) ~218.32 (calculated) Amino, ethyl, tetrahydrothiophen-3-yl Hypothesized anticonvulsant activity; moderate lipophilicity N/A

Structural Features and Electronic Effects

  • Tetrahydrothiophene vs. In contrast, the tetrahydrofuran analog () replaces sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity .
  • N-Substituents : The N-ethyl group in the target compound enhances lipophilicity compared to N-methyl derivatives (e.g., N-Methyl Propanamide, ). The bulky tetrahydrothiophen-3-yl group may sterically hinder interactions with off-target receptors compared to smaller substituents like thiophen-3-ylmethyl () .

Pharmacokinetic and Pharmacodynamic Properties

  • Anticonvulsant Activity: Propanamides with amino groups (e.g., 2-amino-N-(3-methylbutan-2-yl)-3-phenylpropanamide, ) are linked to neuronal membrane interactions, sodium channel modulation, and anticonvulsant effects . The target compound’s amino group at the 2-position may similarly disrupt sodium permeability.
  • Metabolic Stability : The tetrazole-containing analog () exhibits increased half-life due to bioisosteric replacement of carboxylic acids, whereas the target compound’s tetrahydrothiophene ring may resist CYP450-mediated oxidation .

Physicochemical Properties

  • Solubility and Lipophilicity : The target compound’s calculated molecular weight (~218 g/mol) and moderate lipophilicity (inferred from ethyl and tetrahydrothiophene groups) suggest balanced blood-brain barrier penetration, contrasting with highly lipophilic analogs like N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(tetrazol-5-yl)propanamide (335 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
Reactant of Route 2
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

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